Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate
Description
Tert-butyl 6,6,8-trioxo-6λ⁶-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a sulfur atom (thia) and three oxo groups within its bicyclic framework. The tert-butyl carbamate group acts as a protective moiety, enhancing stability during synthetic processes. This compound’s unique structure makes it valuable in medicinal chemistry for probing stereoelectronic effects and as a precursor for bioactive molecules.
Properties
Molecular Formula |
C11H17NO5S |
|---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
tert-butyl 6,6,8-trioxo-6λ6-thia-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H17NO5S/c1-10(2,3)17-9(14)12-5-11(6-12)7-18(15,16)4-8(11)13/h4-7H2,1-3H3 |
InChI Key |
FYMAVDZOVQXUAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)CC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of tert-butyl chloroformate and a suitable amine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following table highlights key structural differences and similarities with related spirocyclic compounds:
Key Observations:
- Sulfur vs. Oxygen : The presence of sulfur (thia) in the target compound and analogues like and introduces distinct electronic and steric properties compared to oxygen-containing variants (e.g., 5-oxa in ). Sulfur’s larger atomic radius and polarizability may enhance binding to metalloenzymes or influence solubility .
- Oxo Group Count: The trioxo motif in the target compound contrasts with mono- or dioxo analogues (e.g., ).
- Halogenation : Fluorine () or iodine () substitutions alter lipophilicity and metabolic stability. For instance, the iodomethyl group in could serve as a handle for cross-coupling reactions.
Physicochemical Properties
- Molecular Weight and Solubility: The target compound (C₁₁H₁₅NO₅S, ~285.3 g/mol) is heavier than non-sulfur analogues (e.g., : 247.3 g/mol). The tert-butyl group enhances lipophilicity, while oxo groups improve aqueous solubility via hydrogen bonding .
Pharmacological Potential
While direct activity data are unavailable, structurally related compounds serve as intermediates in kinase inhibitors or protease modulators. For example:
Biological Activity
Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to synthesize the available data regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is . Its structure includes a spirocyclic system, which is significant in influencing its biological properties. The presence of sulfur and multiple oxygen functionalities suggests potential reactivity that could be explored for therapeutic applications.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that compounds with similar structures often exhibit:
- Antimicrobial Activity : Many spirocyclic compounds have shown effectiveness against a range of bacteria and fungi.
- Antitumor Properties : The unique structural configuration may allow for interaction with cellular pathways involved in cancer proliferation.
- Enzyme Inhibition : The presence of functional groups may enable the compound to act as an inhibitor for specific enzymes involved in metabolic pathways.
Pharmacological Effects
-
Antimicrobial Activity
- A study demonstrated that related compounds exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests that this compound may possess similar properties.
-
Cytotoxicity
- Research on structurally similar azaspiro compounds revealed cytotoxic effects on various cancer cell lines. This indicates a potential for further exploration into its use as an anticancer agent.
-
Enzyme Interaction
- The compound's ability to inhibit enzymes involved in metabolic processes could lead to applications in metabolic disorders or as a means to enhance the efficacy of existing treatments.
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions in the spirocyclic core .
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, leveraging the tert-butyl group’s role in hydrophobic binding .
- ADMET prediction : Use SwissADME to evaluate permeability (LogP ~2.1) and cytochrome P450 interactions, critical for drug development .
How can researchers address the lack of ecological toxicity data for this compound?
Advanced Research Question
- Read-across analysis : Compare with structurally similar compounds (e.g., tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) to estimate biodegradability and aquatic toxicity .
- Microtox assay : Test acute toxicity using Vibrio fischeri luminescence inhibition. A 50% effective concentration (EC50) >100 mg/L suggests low hazard .
- Soil mobility : Perform column leaching experiments with HPLC-UV detection to assess environmental persistence .
What strategies optimize the compound’s solubility for in vitro assays?
Basic Research Question
- Co-solvent systems : Use DMSO (≤10%) or cyclodextrin-based solutions to enhance aqueous solubility without denaturing proteins .
- pH adjustment : The carboxylate group ionizes at pH >7, improving solubility. Prepare buffers (e.g., PBS, pH 7.4) for biological testing .
- Nanoformulation : Encapsulate in PEGylated liposomes to bypass solubility limitations in cell-based assays .
How do steric effects from the tert-butyl group impact derivatization reactions?
Advanced Research Question
The bulky tert-butyl moiety:
- Limits nucleophilic substitution : Requires strong bases (e.g., LDA) for deprotonation at the α-carbon .
- Directs regioselectivity : Favors reactions at the less hindered 8-oxo position over the spirocyclic core. Use bulky electrophiles (e.g., trityl chloride) to exploit this .
What analytical techniques are essential for characterizing degradation products?
Advanced Research Question
- LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylate) using fragmentation patterns .
- IR spectroscopy : Detect carbonyl shifts (e.g., from 1720 cm⁻¹ to 1680 cm⁻¹) indicating ester hydrolysis .
- X-ray crystallography : Resolve structural changes in degradation byproducts, though crystallization may require seeding techniques .
How can researchers validate the compound’s role as a protease inhibitor in mechanistic studies?
Advanced Research Question
- Enzyme kinetics : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC) and Lineweaver-Burk plots .
- Site-directed mutagenesis : Modify catalytic residues (e.g., Ser195 in chymotrypsin) to confirm binding specificity .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
